molecular formula C26H25N3O3S2 B2841289 ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 887889-16-9

ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2841289
CAS No.: 887889-16-9
M. Wt: 491.62
InChI Key: DXWLIKSCSQWRMP-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a benzothiazole moiety and substituted with a 3,4-dimethylbenzamido group. The ethyl carboxylate group enhances solubility, a critical factor in drug design. Structural determination of such compounds often employs X-ray crystallography tools like SHELX programs (e.g., SHELXL for refinement), which are widely used in small-molecule crystallography .

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3,4-dimethylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c1-4-32-26(31)29-12-11-18-21(14-29)34-25(28-23(30)17-10-9-15(2)16(3)13-17)22(18)24-27-19-7-5-6-8-20(19)33-24/h5-10,13H,4,11-12,14H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWLIKSCSQWRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole and thieno[2,3-c]pyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include:

    Benzo[d]thiazole: Synthesized from o-aminothiophenol and carbon disulfide.

    Thieno[2,3-c]pyridine: Prepared through cyclization reactions involving pyridine derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Influence on signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycle Differences

The compound belongs to a class of fused heterocyclic carboxylates. Key structural analogs include:

  • Thiazolo[3,2-a]pyrimidine derivatives (e.g., ethyl 5-phenyl-2,3-dioxo-2-(substituted phenyl hydrazono)-7-methyl-thiazolo[3,2-a]pyrimidine-6-carboxylate) .
  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate .

Core Heterocycle Comparison :

  • Thieno[2,3-c]pyridine (target compound): Combines a thiophene ring fused with pyridine, offering a planar structure conducive to π-π stacking interactions.
  • Thiazolo[3,2-a]pyrimidine (analogs): Integrates a thiazole ring fused with pyrimidine, introducing additional nitrogen atoms that may enhance hydrogen-bonding capacity.

Research Findings and Implications

  • Biological Activity: Thiazolo[3,2-a]pyrimidine analogs exhibit antimicrobial and anti-inflammatory activities .
  • Solubility and Stability: The ethyl carboxylate group likely improves aqueous solubility compared to non-esterified analogs. However, the bulky 3,4-dimethylbenzamido group may reduce bioavailability.
  • Crystallographic Analysis : Structural elucidation of such compounds relies on tools like SHELX, which refine crystal structures efficiently even for complex heterocycles .

Biological Activity

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that exhibits significant biological activities. This article synthesizes available research findings on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The compound's structure features a thieno[2,3-c]pyridine core with a benzothiazole moiety and a dimethylbenzamide side chain. This unique configuration is believed to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values were found to range from 4 to 20 μmol L1^{-1}, indicating substantial activity against various bacterial strains. For instance:

CompoundMIC (μmol L1^{-1})Bacterial Strain
7a4E. coli
7b12S. aureus
7c10P. aeruginosa

These results suggest that the presence of the benzothiazole and thiophene moieties enhances the antimicrobial effectiveness compared to standard antibiotics like cefotaxime .

Anticancer Activity

The anticancer potential of the compound was evaluated against several human cancer cell lines including NCI-H460 (lung), HepG2 (liver), and HCT-116 (colon). The cytotoxicity was assessed using the MTT assay, yielding IC5050 values that reflect its potency:

Cell LineIC5050 (μmol L1^{-1})
NCI-H4603.61
HepG23.14
HCT-1164.20

Notably, the compound exhibited higher cytotoxicity than doxorubicin in some cases, indicating promising potential for further development as an anticancer agent .

Antioxidant Activity

The antioxidant capabilities of the compound were assessed through lipid peroxidation inhibition assays. The results showed that certain derivatives could inhibit lipid peroxidation effectively:

CompoundInhibition (%)
7a91.2
7d92.8
Trolox89.5

These findings suggest that the compound may serve as a potent antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases .

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